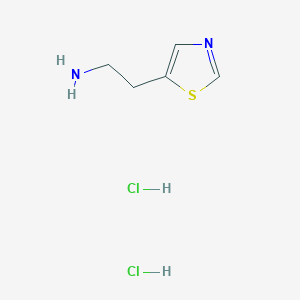

2-(Thiazol-5-yl)ethanamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,3-thiazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQFOWXMEIIZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Thiazol-5-yl)ethanamine Dihydrochloride (CAS No. 7730-82-7): Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Thiazol-5-yl)ethanamine dihydrochloride, a heterocyclic amine with significant potential in pharmacological research. The guide details its chemical identity, a proposed multi-step synthesis pathway including a key Hantzsch thiazole condensation, and methods for its characterization. A significant focus is placed on its role as a potent histamine H2 receptor agonist, with detailed protocols for in vitro assays to evaluate its biological activity. This document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics targeting the histaminergic system.

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of enzyme inhibitors and receptor ligands. The presence of the thiazole nucleus is a key feature in numerous approved drugs, highlighting its importance in the development of new therapeutic agents. This guide focuses on a specific thiazole derivative, 2-(Thiazol-5-yl)ethanamine, and its dihydrochloride salt, a compound with compelling structural similarities to histamine, suggesting its potential as a modulator of histamine receptors.

Chemical Identity and Physicochemical Properties

-

Chemical Name: this compound

-

CAS Number: 7730-82-7

-

Molecular Formula: C₅H₁₀Cl₂N₂S

-

Molecular Weight: 201.12 g/mol

-

Chemical Structure:

| Property | Value | Source |

| Physical State | Solid | [Vendor Information] |

| Solubility | Soluble in water | General knowledge of amine hydrochlorides |

| Melting Point | Not available | |

| pKa | Not available | |

| LogP | Not available |

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be conceptualized based on established methodologies for thiazole synthesis and functional group transformations. The following multi-step synthesis is proposed, commencing with the well-established Hantzsch thiazole synthesis.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-(Chloromethyl)thiazole (Hantzsch Thiazole Synthesis)

-

Causality: The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring from an α-halocarbonyl and a thioamide. In this case, 1,3-dichloroacetone serves as the α-halocarbonyl component, and thioformamide provides the nitrogen and sulfur atoms for the heterocycle.

-

Protocol:

-

In a well-ventilated fume hood, dissolve thioformamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add 1,3-dichloroacetone (1.0 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 5-(chloromethyl)thiazole by column chromatography on silica gel.

-

Step 2: Synthesis of Thiazol-5-ylacetonitrile

-

Causality: This step involves a nucleophilic substitution reaction where the chloride of 5-(chloromethyl)thiazole is displaced by a cyanide anion to introduce the nitrile functional group, which is a precursor to the desired ethylamine side chain.

-

Protocol:

-

Dissolve 5-(chloromethyl)thiazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.1 eq) to the solution.

-

Heat the reaction mixture to 50-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude thiazol-5-ylacetonitrile may be used in the next step without further purification or can be purified by column chromatography.

-

Step 3: Synthesis of 2-(Thiazol-5-yl)ethanamine

-

Causality: The nitrile group is reduced to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LAH). This transformation is a standard and effective method for the synthesis of primary amines from nitriles.

-

Protocol:

-

Caution: LAH is a highly reactive and pyrophoric reagent. This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LAH (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the LAH suspension in an ice bath.

-

Dissolve thiazol-5-ylacetonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with ether or THF.

-

Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude 2-(thiazol-5-yl)ethanamine.

-

Step 4: Synthesis of this compound

-

Causality: The final step involves the formation of the dihydrochloride salt to improve the stability and water solubility of the amine product. This is a standard acid-base reaction.

-

Protocol:

-

Dissolve the crude 2-(thiazol-5-yl)ethanamine in a minimal amount of a suitable solvent such as anhydrous diethyl ether or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in diethyl ether (2.0 M) or a methanolic HCl solution dropwise until the precipitation of the salt is complete. A slight excess of HCl may be required.

-

Stir the resulting suspension in the ice bath for 30 minutes.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound.

-

Characterization and Analytical Methods

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the thiazole ring protons, and the two methylene groups of the ethylamine side chain. The amine protons may be broad and their chemical shift will be concentration and solvent dependent. |

| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring and the ethylamine side chain. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (thiazole ring), and C-S stretching. |

| Mass Spec. | The molecular ion peak corresponding to the free base [C₅H₈N₂S]⁺ or the protonated molecule [C₅H₈N₂S+H]⁺. |

| Melting Point | A sharp melting point range is indicative of high purity. |

| Elemental Analysis | The experimentally determined percentages of C, H, N, Cl, and S should be in close agreement with the calculated values for C₅H₁₀Cl₂N₂S. |

Note: As of the writing of this guide, a publicly available, experimentally verified full set of spectroscopic data for this compound is not available. The expected observations are based on the analysis of structurally similar compounds.

Biological Activity as a Histamine H2 Receptor Agonist

The structural similarity of 2-(Thiazol-5-yl)ethanamine to histamine, particularly the presence of an ethylamine side chain attached to a heterocyclic ring, strongly suggests its potential to interact with histamine receptors. Research on related 5-(2-aminoethyl)thiazole derivatives has demonstrated potent and selective agonist activity at the histamine H2 receptor.[1][2]

Histamine H2 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Histamine H2 receptor upon agonist binding.

Upon binding of an agonist like 2-(Thiazol-5-yl)ethanamine, the H2 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins, leading to a physiological response. A classic example of an H2 receptor-mediated response is the stimulation of gastric acid secretion.[3]

In Vitro Assay for Histamine H2 Receptor Agonist Activity

To experimentally validate the H2 receptor agonist activity of this compound, a functional assay measuring the accumulation of intracellular cAMP in cells expressing the H2 receptor is recommended.

-

Principle: This assay quantifies the ability of the test compound to stimulate the production of cAMP, a second messenger in the H2 receptor signaling pathway.

-

Protocol: cAMP Accumulation Assay

-

Cell Culture: Culture a suitable cell line stably or transiently expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells) in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Preparation: Prepare serial dilutions of this compound and a known H2 receptor agonist (e.g., histamine or amthamine) as a positive control.

-

Assay Procedure: a. Remove the culture medium from the cells and wash with assay buffer. b. Add the prepared compound dilutions to the wells. c. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Data Analysis: a. Plot the cAMP concentration against the log of the agonist concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and the maximum response (Eₘₐₓ). c. Compare the EC₅₀ and Eₘₐₓ of this compound to that of the positive control to determine its relative potency and efficacy.

-

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety recommendations include:

-

Handling in a well-ventilated area or fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and pharmacology. Its structural features and the known biological activities of related compounds strongly suggest its role as a histamine H2 receptor agonist. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The detailed protocols and mechanistic insights presented herein are intended to facilitate further research into this promising molecule and its potential therapeutic applications.

References

- Eriks, J. C., van der Goot, H., Sterk, G. J., & Timmerman, H. (1992). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 35(17), 3239–3246.

- Coruzzi, G., Morini, G., Adami, M., & Bertaccini, G. (1994). The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(4), 449–454.

- Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L. S., ... & Wifling, D. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601–655.

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Various chemical supplier websites for CAS 7730-82-7.

- General organic chemistry textbooks and resources for synthetic methodologies.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-(Thiazol-5-yl)ethanamine Dihydrochloride

This guide provides a comprehensive technical overview of 2-(Thiazol-5-yl)ethanamine dihydrochloride, a heterocyclic amine of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into the compound's molecular structure, physicochemical properties, synthesis, and detailed spectroscopic characterization.

Introduction and Chemical Identity

This compound is a salt of a primary amine containing a thiazole ring. The thiazole moiety is a common scaffold in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for various research applications.

Molecular Structure:

Figure 2: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative):

-

Thiazole Ring Synthesis: A suitable α-haloketone is reacted with a thioamide in a solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours. The choice of reactants is crucial for obtaining the desired 5-substituted thiazole isomer.

-

Side Chain Elaboration: The substituent on the thiazole ring is then converted to an ethylamine group. This can involve multiple steps such as reduction of a nitrile or amide, or a Gabriel synthesis.

-

Isolation of the Free Base: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize any remaining acid and to obtain the free amine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated.

-

Formation of the Dihydrochloride Salt: The crude free base is dissolved in a suitable solvent like isopropanol or ether. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is then added dropwise with stirring. The dihydrochloride salt precipitates out of the solution.

-

Purification: The precipitated salt is collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum to yield the final product.

Molecular Structure Elucidation: A Spectroscopic Approach

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The protonation of the amine and the thiazole nitrogen by HCl results in characteristic shifts in the NMR spectrum.

¹H NMR Spectral Data (300 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | s | 1H | Thiazole C2-H |

| ~8.4 | br s | 3H | -NH₃⁺ |

| ~7.9 | s | 1H | Thiazole C4-H |

| ~3.2 | t | 2H | -CH₂-N |

| ~3.0 | t | 2H | Thiazole-CH₂- |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectral Data (75 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Thiazole C2 |

| ~145 | Thiazole C4 |

| ~130 | Thiazole C5 |

| ~40 | -CH₂-N |

| ~30 | Thiazole-CH₂- |

Note: Assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the dihydrochloride salt will show characteristic absorptions for the amine salt and the aromatic thiazole ring.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Strong, Broad | N-H stretching (amine salt) |

| ~1600 | Medium | C=N stretching (thiazole ring) |

| ~1500 | Medium | C=C stretching (thiazole ring) |

| ~1400 | Medium | C-H bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight of the parent free amine.

Expected Mass Spectrum Data:

The mass spectrum would typically be acquired for the free base, 2-(Thiazol-5-yl)ethanamine. The expected molecular ion peak [M]⁺ would correspond to the mass of the free base (C₅H₈N₂S), which is approximately 128.04 g/mol . Fragmentation patterns would involve the loss of the amine group and cleavage of the ethyl side chain.

Applications and Significance in Research

This compound serves as a valuable building block in medicinal chemistry and drug discovery. The primary amine and the thiazole ring offer multiple points for chemical modification, allowing for the synthesis of a diverse library of compounds. Thiazole-containing molecules have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. The specific substitution pattern of this compound makes it a key intermediate for accessing novel chemical space.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. The combination of NMR, IR, and MS data provides a robust confirmation of its chemical identity. The synthetic protocols and structural insights presented herein are intended to support researchers in the effective utilization of this compound in their scientific endeavors.

References

- Synthesis of 2-(thiazol-5-yl)ethan-1-ol derivatives. ResearchGate.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health.

An In-depth Technical Guide to the Biological Activity of 2-(Thiazol-5-yl)ethanamine Dihydrochloride and its Analogs as Histamine H3 Receptor Ligands

This guide provides a comprehensive technical overview of the biological activity of 2-(Thiazol-5-yl)ethanamine dihydrochloride, with a primary focus on its role as a structural scaffold for ligands of the histamine H3 receptor (H3R). While specific pharmacological data for the parent dihydrochloride salt is limited in public literature, this document will delve into the well-established activity of its derivatives, the critical structure-activity relationships (SAR) that govern their function, and the detailed experimental methodologies required for their characterization. This content is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the histaminergic system.

Introduction: The Thiazole Moiety in Histamine H3 Receptor Modulation

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing ligands that target a range of physiological systems. One of the most promising applications for thiazole-containing compounds is the modulation of the histamine H3 receptor, a key player in the regulation of neurotransmitter release in the central nervous system (CNS).[2]

2-(Thiazol-5-yl)ethanamine represents a foundational structure in a class of non-imidazole H3R ligands. The strategic placement of the ethanamine side chain at the 5-position of the thiazole ring has been shown to be a critical determinant of H3 receptor antagonist activity.[3] This guide will explore the significance of this structural motif and the methodologies used to elucidate the biological activity of compounds derived from it.

The Histamine H3 Receptor: A Therapeutic Target for Neurological Disorders

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[4] It is predominantly expressed in the CNS, where it functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[2] Furthermore, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[2][4]

This unique regulatory role makes the H3 receptor an attractive therapeutic target for a variety of neurological and psychiatric conditions, such as Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).[4] Antagonists and inverse agonists of the H3 receptor block its inhibitory tone, leading to an increase in the release of these neurotransmitters, which can have pro-cognitive and wakefulness-promoting effects.

Signaling Pathways of the Histamine H3 Receptor

Upon activation by an agonist, the H3 receptor's Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunits can also modulate downstream effectors, such as N-type voltage-gated calcium channels, further contributing to the inhibition of neurotransmitter release.[4]

Caption: Histamine H3 Receptor Signaling Pathway.

Structure-Activity Relationship (SAR) of Thiazole-Based H3 Receptor Ligands

Systematic SAR studies have been instrumental in defining the pharmacophore for thiazole-based H3 receptor antagonists. A key finding is the superior potency of derivatives with the side chain at the 5-position of the thiazole ring compared to the 4-position.[3]

| Structural Modification | Impact on H3R Antagonist Activity | Reference |

| Side Chain Position | 5-position is more favorable than the 4-position for antagonist activity. | [3] |

| Basic Amine | A basic amine moiety is generally required for high-affinity binding. | [5] |

| Spacer Length | An optimal spacer length between the thiazole core and the basic amine is crucial. | [6] |

| Substituents on Thiazole Ring | Can modulate potency and selectivity. | [5] |

These findings underscore the importance of the 2-(Thiazol-5-yl)ethanamine scaffold as a promising starting point for the design of novel H3 receptor antagonists.

Experimental Protocols for Characterizing Biological Activity

A multi-faceted approach is necessary to fully characterize the biological activity of a compound like this compound at the H3 receptor. This involves a series of in vitro assays to determine its binding affinity, functional activity, and downstream signaling effects.

Caption: Experimental workflow for H3R ligand characterization.

Radioligand Binding Assay

This assay determines the affinity of the test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: A competitive binding assay where a constant concentration of a high-affinity radioligand (e.g., [³H]-Nα-methylhistamine) is incubated with cell membranes expressing the H3 receptor in the presence of increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the equilibrium dissociation constant (Ki) can be calculated.[7]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

-

Harvest and homogenize the cells in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of a known H3R ligand (e.g., histamine), and membrane preparation.

-

Test Compound: Add serial dilutions of the test compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of the test compound to modulate G-protein activation upon binding to the H3 receptor.

Principle: In its inactive state, the G-protein is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. Inverse agonists will decrease the basal [³⁵S]GTPγS binding, while antagonists will block agonist-stimulated binding.

Step-by-Step Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup (96-well plate format):

-

Basal Binding: Add assay buffer, [³⁵S]GTPγS, and membrane preparation.

-

Agonist-stimulated Binding: Add assay buffer, a known H3R agonist (e.g., (R)-α-methylhistamine), [³⁵S]GTPγS, and membrane preparation.

-

Test Compound (Antagonist/Inverse Agonist): Add serial dilutions of the test compound, with or without the H3R agonist, [³⁵S]GTPγS, and membrane preparation.

-

-

Incubation: Incubate the plate at 30°C.

-

Filtration and Scintillation Counting: As described for the radioligand binding assay.

-

Data Analysis:

-

For inverse agonist activity, plot the percentage of basal [³⁵S]GTPγS binding against the log concentration of the test compound to determine the IC50.

-

For antagonist activity, plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the IC50.

-

cAMP Assay

This assay measures the downstream effect of H3 receptor modulation on adenylyl cyclase activity.

Principle: Since the H3 receptor is Gαi/o-coupled, its activation leads to a decrease in cAMP levels. To measure this decrease, adenylyl cyclase is typically stimulated with forskolin. An agonist will reduce the forskolin-stimulated cAMP levels, while an antagonist will block this reduction.

Step-by-Step Methodology:

-

Cell Culture: Use whole cells expressing the H3 receptor.

-

Assay Setup:

-

Pre-incubate the cells with the test compound.

-

Stimulate the cells with forskolin and, if testing for antagonist activity, an H3R agonist.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based biosensors).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Conclusion

References

- Sander, K., Ligneau, X., Camelin, J. C., Schwartz, J. C., & Stark, H. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & medicinal chemistry letters, 20(19), 5731–5734.

- Yin, J., et al. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Bioorganic & medicinal chemistry, 23(3), 443-453.

- Cowart, M. D., Liu, H., & Altenbach, R. (2013). Novel Thiazolobenzodiazepines As Inhibitors of Histamine H3 Receptor. ACS medicinal chemistry letters, 4(6), 517–518.

- Macdonald, G. J., et al. (2008). A new family of H3 receptor antagonists based on the natural product Conessine. Bioorganic & medicinal chemistry letters, 18(21), 5744–5748.

- Li, J., et al. (2024). 2-(4-Methylthiazol-5-yl) Ethyl Nitrate Hydrochloride Ameliorates Cognitive Impairment via Modulation of Oxidative Stress and Nuclear Factor Kappa B (NF-κB) Signaling Pathway in Chronic Cerebral Hypoperfusion-Associated Spontaneously Hypertensive Rats. International journal of molecular sciences, 25(10), 5227.

- Ghasemi, M., et al. (2021). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Journal of Molecular Structure, 1242, 130728.

- Gerbeth, K., et al. (2011). Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor. British journal of pharmacology, 163(8), 1769–1783.

- Walczyński, K., et al. (2009). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines. European journal of medicinal chemistry, 44(12), 4870–4879.

- Łażewska, D., et al. (2023). Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Molecules (Basel, Switzerland), 28(5), 2351.

- Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules (Basel, Switzerland), 26(19), 5899.

- Nirogi, R., et al. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ChemMedChem, 17(3), e202100583.

- Jongejan, A., et al. (2005). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. Bioorganic & medicinal chemistry, 13(2), 485–496.

- Jastrzębska-Więsek, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International journal of molecular sciences, 25(14), 7461.

- Leurs, R., et al. (1996). Histamine homologues discriminating between two functional H3 receptor assays. Evidence for H3 receptor heterogeneity? British journal of pharmacology, 119(5), 1035–1042.

- Tsvetkova, D., et al. (2023). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. International journal of molecular sciences, 24(13), 10766.

- Szomek, M., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules (Basel, Switzerland), 26(23), 7119.

- Wikipedia. (2023, December 1). Histamine H3 receptor. In Wikipedia.

- Villalón, C. M., & Centurión, D. (2007). Pharmacological Evidence that Histamine H3 Receptors Mediate Histamine-Induced Inhibition of the Vagal Bradycardic Out-flow in Pithed Rats. Journal of pharmacological sciences, 103(1), 89–96.

- Łażewska, D., et al. (2023).

- Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449.

- Msalale, G., et al. (2021). In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.).

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 3. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-(Thiazol-5-yl)ethanamine Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(Thiazol-5-yl)ethanamine dihydrochloride, a heterocyclic amine containing the versatile thiazole scaffold. While direct, extensive research on this specific salt form is limited, this paper synthesizes evidence from structurally related analogs and the broader class of thiazolylethanamines to propose a primary mechanism centered on antagonism of the histamine H3 receptor. Further potential biological targets, including the GABAA receptor, are also explored. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying pharmacology, supporting experimental data, and methodologies for future investigation.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in a wide range of non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3] The compound of interest, 2-(Thiazol-5-yl)ethanamine, belongs to a class of compounds that have garnered significant attention for their neuromodulatory potential. This guide will delve into the molecular mechanisms that likely underpin the pharmacological effects of its dihydrochloride salt.

Primary Hypothesized Mechanism of Action: Histamine H3 Receptor Antagonism

The most compelling evidence for the mechanism of action of 2-(Thiazol-5-yl)ethanamine points towards its role as a competitive antagonist at the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of other neurons, modulating the release of histamine and other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

The Role of the Histamine H3 Receptor in Neuromodulation

The H3 receptor plays a crucial role in maintaining the balance of neurotransmitter release in the brain. Its constitutive activity provides a tonic inhibition on neuronal firing. Antagonism of the H3R blocks this inhibitory effect, leading to an increase in the release of several neurotransmitters. This "pro-cognitive" and "wake-promoting" effect has made H3R antagonists attractive therapeutic targets for a range of neurological and psychiatric disorders.[4][5]

Structure-Activity Relationship (SAR) Supporting H3R Antagonism

The chemical structure of 2-(Thiazol-5-yl)ethanamine is highly suggestive of H3R antagonist activity. A seminal study directly comparing the activity of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine with its 4-yl isomer revealed that the 5-position substitution on the thiazole ring is favorable for H3 receptor antagonist activity.[6] This finding strongly supports the hypothesis that 2-(Thiazol-5-yl)ethanamine itself is likely to interact with and inhibit the H3 receptor.

The general pharmacophore for non-imidazole H3R antagonists often consists of a basic amine moiety connected by an alkyl spacer to a central scaffold, which in this case is the thiazole ring.

Diagram 1: Proposed Interaction of 2-(Thiazol-5-yl)ethanamine with the Histamine H3 Receptor

Caption: Hypothetical binding mode of 2-(Thiazol-5-yl)ethanamine within the H3R.

Downstream Signaling Pathways

As a Gi/o-coupled receptor, H3R activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of MAPK/ERK signaling pathways. By antagonizing the H3R, 2-(Thiazol-5-yl)ethanamine would disinhibit adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA). This cascade of events ultimately results in the enhanced release of neurotransmitters.

Diagram 2: Signaling Pathway of H3 Receptor Antagonism

Caption: Proposed signaling cascade following H3R antagonism.

Secondary and Exploratory Mechanisms of Action

While H3 receptor antagonism is the most probable primary mechanism, the versatile thiazole scaffold suggests that 2-(Thiazol-5-yl)ethanamine may interact with other biological targets.

Modulation of GABAA Receptors

A structurally related compound, 2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate (NMZM), has been shown to potentiate the response of GABAA receptors in hippocampal neurons.[7] NMZM was found to directly activate GABAA receptors weakly but significantly potentiated the response to GABA. This suggests that the thiazol-5-yl-ethanamine core may have a binding site on the GABAA receptor complex, potentially at the same site as the anesthetic etomidate.[7] Given that GABA is the primary inhibitory neurotransmitter in the CNS, modulation of GABAA receptors could have profound effects on neuronal excitability.

Other Potential Targets in Neurological Disorders

Thiazole derivatives are being actively investigated for their therapeutic potential in Alzheimer's disease.[8] These compounds have been shown to inhibit key enzymes such as cholinesterases and beta-secretase-1 (BACE1), and to prevent the aggregation of amyloid-beta and tau proteins. While there is no direct evidence for 2-(Thiazol-5-yl)ethanamine acting on these targets, its structural similarity to other active thiazoles makes this an area for future investigation.

Experimental Protocols for Mechanism of Action Studies

To definitively elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of 2-(Thiazol-5-yl)ethanamine for the histamine H3 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human histamine H3 receptor (e.g., CHO or HEK293 cells).

-

Radioligand Binding: Incubate the cell membranes with a known H3R radioligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of 2-(Thiazol-5-yl)ethanamine.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity of 2-(Thiazol-5-yl)ethanamine at the H3 receptor (i.e., antagonist or agonist).

Methodology (cAMP Assay):

-

Cell Culture: Culture H3R-expressing cells in a suitable medium.

-

Compound Incubation: Treat the cells with varying concentrations of 2-(Thiazol-5-yl)ethanamine in the presence or absence of a known H3R agonist (e.g., R-α-methylhistamine).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Plot the concentration-response curves to determine the EC50 (for agonists) or the ability of the compound to block the effect of an agonist (for antagonists).

Diagram 3: Experimental Workflow for In Vitro Characterization

Caption: Workflow for determining H3R interaction.

Pharmacological Implications and Therapeutic Potential

Based on its likely mechanism as an H3R antagonist, this compound has the potential for therapeutic application in a variety of CNS disorders, including:

-

Cognitive Disorders: Such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD), by enhancing the release of pro-cognitive neurotransmitters.

-

Sleep-Wake Disorders: Including narcolepsy, by promoting wakefulness.

-

Other Neurological Conditions: The modulation of multiple neurotransmitter systems could also be beneficial in conditions such as schizophrenia and epilepsy.

Conclusion

While further direct experimental validation is required, the available evidence strongly suggests that the primary mechanism of action for this compound is antagonism of the histamine H3 receptor. This is supported by structure-activity relationship studies of closely related analogs. Secondary mechanisms, such as the modulation of GABAA receptors, may also contribute to its overall pharmacological profile. The potential of this compound and its derivatives as neuromodulatory agents warrants further investigation for the development of novel therapeutics for a range of CNS disorders.

References

- Sander, K., et al. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & Medicinal Chemistry Letters, 20(19), 5786-5789.

- Odrowąż-Sypniewska, G., et al. (2004). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Acta Poloniae Pharmaceutica, 61(5), 341-348.

- Gumieniczek, A., et al. (2008). A structure-activity relationship study of compounds with antihistamine activity. Acta Poloniae Pharmaceutica, 65(4), 443-451.

- Kim, Y. C., et al. (2006). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 14(11), 3949-3958.

- Gumieniczek, A., et al. (2008). Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. II.

- Li, X., et al. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters, 25(3), 634-638.

- Cowart, M. D., et al. (2013). Novel Thiazolobenzodiazepines As Inhibitors of Histamine H3 Receptor. ACS Medicinal Chemistry Letters, 4(5), 451-452.

- Mihai, M. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(10), 1435.

- Wang, Y. L., et al. (2018). 2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate-potentiated GABAA receptor response in hippocampal neurons. CNS Neuroscience & Therapeutics, 24(12), 1231-1240.

- Mac-Daniel, N., et al. (2009). A new family of H3 receptor antagonists based on the natural product Conessine. Bioorganic & Medicinal Chemistry Letters, 19(13), 3491-3495.

- Sapa, J., et al. (2008). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Medicinal Chemistry Research, 17(2-7), 249-261.

- Ghasemi, M., et al. (2021). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Computational Biology and Chemistry, 95, 107593.

- Asadi, M., et al. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Cellular and Molecular Neurobiology, 42(6), 1831-1850.

- El-Metwaly, A. M., et al. (2022). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules, 27(15), 4991.

- Ghorab, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Liu, W., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(6), 378-384.

- Břehová, P., et al. (2022). Halogen-Dance-Based Synthesis of Phosphonomethoxyethyl (PME) Substituted 2-Aminothiazoles as Potent Inhibitors of Bacterial Adenylate Cyclases. Chemistry – A European Journal, 28(21), e202104573.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11626017, 2-Aminothiazole.

- Kuno, A., et al. (2008). [11C]2-(2-[2-Dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole. In Molecular Imaging and Contrast Agent Database (MICAD).

- El-Sayed, N. N. E., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4977.

- Baumgart, S., et al. (2022). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences, 23(24), 15638.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cresset-group.com [cresset-group.com]

- 6. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate-potentiated GABAA receptor response in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(Thiazol-5-yl)ethanamine Dihydrochloride in DMSO and Water for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of a compound is a fundamental physicochemical property that significantly influences its handling, formulation, and bioavailability. For researchers in medicinal chemistry and drug discovery, understanding the solubility of a compound like 2-(Thiazol-5-yl)ethanamine dihydrochloride is paramount. This small molecule, featuring a thiazole ring, is a structural motif of interest in the development of various therapeutic agents.[1] Inadequate solubility can lead to challenges in conducting in vitro assays, formulating drug candidates for in vivo studies, and can ultimately impact the therapeutic efficacy of a potential drug. This guide will delve into the solubility of this compound in two commonly used solvents: DMSO, a polar aprotic solvent, and water, a polar protic solvent.

Physicochemical Properties of this compound

A foundational understanding of the chemical nature of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂S·2HCl | [2] |

| Molecular Weight | 201.12 g/mol | [2] |

| Appearance | Solid (form may vary) | General knowledge |

| CAS Number | 18453-07-1 (for a related isomer) | [2] |

As a dihydrochloride salt, the compound's solubility is significantly influenced by the presence of two hydrochloride moieties. These ionic groups generally enhance aqueous solubility compared to the free base. The thiazole ring and the ethylamine side chain also contribute to the overall polarity and potential for hydrogen bonding.

Theoretical Considerations for Solubility

The dissolution of this compound is governed by the principle of "like dissolves like." The interactions between the solute and the solvent molecules must overcome the solute-solute and solvent-solvent interactions.

Solubility in Water:

Water is a highly polar, protic solvent capable of forming extensive hydrogen bond networks. As a dihydrochloride salt, 2-(Thiazol-5-yl)ethanamine will dissociate in water into the protonated ethanamine cation and two chloride anions. The high polarity of water and its ability to solvate these ions through ion-dipole interactions and hydrogen bonding are expected to result in significant aqueous solubility.

Solubility in DMSO:

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. While it has a large dipole moment, it lacks the ability to donate hydrogen bonds. Its primary mode of solvating cations is through the coordination of the negatively polarized oxygen atom. For salts of organic compounds, solubility in DMSO can be variable.[3] While DMSO is an excellent solvent for many organic molecules, the high lattice energy of a salt can sometimes hinder dissolution.[3][4]

Experimental Determination of Solubility

Given the absence of readily available quantitative solubility data for this compound, this section provides detailed protocols for its experimental determination. Two common methods are presented: kinetic solubility and thermodynamic solubility.[5]

Kinetic Solubility Determination

Kinetic solubility is often employed in early-stage drug discovery for high-throughput screening.[5] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), begins to precipitate when added to an aqueous buffer.[5]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM). This can be achieved by accurately weighing the compound and adding the calculated volume of anhydrous DMSO.[4] Vortex and sonicate if necessary to ensure complete dissolution.[4]

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) and mix thoroughly.

-

Precipitation Detection: Observe for the formation of a precipitate. This can be done visually or, for higher accuracy, using light scattering techniques like laser nephelometry.[5]

-

Quantification: The highest concentration that does not show precipitation is reported as the kinetic solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. It is a critical parameter for lead optimization and formulation development.[5] The shake-flask method is the gold standard for this measurement.[5]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (DMSO or water) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 12-24 hours) to ensure equilibrium is reached.[5]

-

Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution. This is commonly done by centrifugation or filtration.[5]

-

Concentration Measurement: Accurately determine the concentration of the compound in the clear supernatant. This can be accomplished using analytical techniques such as:

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, a calibration curve can be used to determine the concentration.

-

High-Performance Liquid Chromatography (HPLC): This is a more specific and widely used method for concentration determination.

-

-

Reporting: The measured concentration is the thermodynamic solubility, typically reported in mg/mL or molarity.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining kinetic and thermodynamic solubility.

Data Presentation and Interpretation

The results of the solubility experiments should be recorded in a clear and organized manner.

Table for Recording Solubility Data:

| Solvent | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Observations |

| Water | Thermodynamic | 25 | |||

| DMSO | Thermodynamic | 25 | |||

| PBS (pH 7.4) | Kinetic | 25 |

When interpreting the data, consider the following:

-

Impact of pH: For aqueous solubility, the pH of the solution can have a significant effect on the ionization state and, consequently, the solubility of an amine-containing compound.

-

Temperature Dependence: Solubility is generally temperature-dependent. It is crucial to record and report the temperature at which the measurements were made.

-

Solid-State Properties: The crystalline form (polymorph) of the compound can influence its solubility.

Safety and Handling

When handling this compound and the solvents, it is essential to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[6][7][8][9][10] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in DMSO and water. By combining theoretical principles with detailed experimental protocols, researchers and drug development professionals can generate reliable solubility data. This information is critical for advancing scientific research and developing new therapeutic agents.

References

- BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.

- Fisher Scientific. (2025). Safety Data Sheet for 1,2-Ethanedithiol.

- Enamine. Aqueous Solubility Assay.

- AK Scientific, Inc. Safety Data Sheet for 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- TCI Chemicals. (2025). Safety Data Sheet for 1H-Indazol-7-amine.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- BLD Pharm. This compound.

- Chem-Impex. 2-(4-Methylthiazol-5-yl)ethanamine.

- APExBIO. Cystamine dihydrochloride.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Sigma-Aldrich. 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride.

- Stefansson, S. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate.

- Santa Cruz Biotechnology. 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride.

- BLDpharm. 2-(2-Methylthiazol-5-yl)ethanamine.

- National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.

- Guidechem. 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanamine.

- A2B Chem. 2-(2-Methylthiazol-5-yl)ethanamine.

- Arctom Scientific. 2-(Thiazol-4-yl)ethanamine dihydrochloride.

- Ambeed. 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-(Thiazol-5-yl)ethanamine Dihydrochloride as a Histamine Agent

Abstract

This technical guide provides a comprehensive overview of 2-(Thiazol-5-yl)ethanamine dihydrochloride, a pivotal chemical entity in the field of histamine research and drug development. While direct and extensive pharmacological data on the parent compound remains sparse in publicly accessible literature, its core structure serves as a critical scaffold for potent and selective ligands targeting histamine H2 and H3 receptors. This document will delve into the nuanced role of the 2-(Thiazol-5-yl)ethanamine moiety, exploring its utility in the design of both histamine H2 receptor agonists and H3 receptor antagonists. We will dissect the structure-activity relationships that govern receptor selectivity and functional activity. Furthermore, this guide will provide detailed, field-proven methodologies for the synthesis of this compound, along with standardized experimental protocols for its pharmacological characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical scaffold.

Introduction: The 2-(Thiazol-5-yl)ethanamine Core

The thiazole ring is a versatile heterocyclic motif that is a constituent of numerous biologically active compounds, including the essential vitamin B1 (thiamine). In the realm of histamine research, the incorporation of a thiazole ring in place of the imidazole ring of histamine has led to the discovery of ligands with unique pharmacological profiles. 2-(Thiazol-5-yl)ethanamine, as a structural analog of histamine, presents a foundational scaffold for the development of agents that interact with histamine receptors. Its dihydrochloride salt form enhances stability and solubility, making it suitable for experimental use.

While the parent compound, 2-(Thiazol-5-yl)ethanamine, is primarily recognized as a key synthetic intermediate, its structural significance cannot be overstated. The substitution pattern on the thiazole ring and modifications to the ethylamine side chain have profound effects on receptor affinity and intrinsic activity, allowing for the fine-tuning of pharmacological properties.

A Dichotomous Scaffold: H2 Agonism and H3 Antagonism

The 2-(Thiazol-5-yl)ethanamine core has been ingeniously exploited to generate ligands with opposing effects on different histamine receptor subtypes. This section will explore its role in the development of both H2 receptor agonists and H3 receptor antagonists.

Engineering H2 Receptor Agonists: The Case of Amthamine

The histamine H2 receptor is a Gs-protein coupled receptor that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Its activation in parietal cells of the stomach lining results in gastric acid secretion.

A prime example of a potent H2 receptor agonist derived from the 2-(Thiazol-5-yl)ethanamine scaffold is Amthamine (2-Amino-5-(2-aminoethyl)-4-methylthiazole). In a study on substituted 4- and 5-(2-aminoethyl)thiazoles, Amthamine was identified as a potent and selective full agonist for the histamine H2-receptor, with a pD2 value of 6.21, making it slightly more potent than histamine itself.[1] Interestingly, Amthamine displays no affinity for H1 receptors and acts as a weak agonist at H3 receptors, highlighting the remarkable specificity that can be achieved through substitution.[1]

The key structural modifications contributing to Amthamine's H2 agonist activity are the presence of an amino group at the 2-position and a methyl group at the 4-position of the thiazole ring. These substitutions likely orient the molecule within the H2 receptor binding pocket in a manner that facilitates receptor activation.

A Foundation for H3 Receptor Antagonists

The histamine H3 receptor is a Gi-protein coupled receptor that acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters. H3 receptor antagonists are being investigated for their potential in treating a range of neurological disorders.

The 2-(Thiazol-5-yl)ethanamine moiety is a cornerstone in the design of non-imidazole H3 receptor antagonists. Research has shown that derivatization of the terminal amino group of the ethylamine side chain can yield potent H3 antagonists. For instance, a series of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives have demonstrated significant H3-receptor antagonist potency.[2] The position of the ethylamine substituent on the thiazole ring is crucial; compounds with the substituent at the 5-position exhibit much higher potency compared to those with it at the 4-position.[2] This underscores the critical role of the scaffold's geometry in receptor interaction.

Synthesis of this compound

The following is a detailed, multi-step synthesis protocol for this compound, based on established chemical transformations.

Synthesis of the Precursor: 2-(Thiazol-5-yl)ethan-1-ol

A plausible synthetic route to the precursor alcohol has been described in the literature.[3]

-

Step 1: Bromination of Thiazole. Thiazole is treated with N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF) at room temperature to yield 5-bromothiazole.

-

Step 2: Introduction of the Ethyl Side Chain. The 5-bromothiazole is then reacted with a suitable two-carbon building block. A common method involves a Grignard reaction or a cross-coupling reaction.

-

Step 3: Formation of the Alcohol. A more direct route to a related precursor involves the reaction of a lithiated thiazole intermediate with oxirane.[3]

Conversion of the Alcohol to the Amine

The conversion of 2-(thiazol-5-yl)ethan-1-ol to 2-(thiazol-5-yl)ethanamine can be achieved through several standard organic chemistry methods:

-

Method A: Mesylation and Azide Displacement followed by Reduction

-

Mesylation: The alcohol is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to form the corresponding mesylate.

-

Azide Displacement: The mesylate is then reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to yield the azide.

-

Reduction: The azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LAH) in THF or by catalytic hydrogenation (H2, Pd/C).

-

-

Method B: Mitsunobu Reaction

-

The alcohol is reacted with phthalimide under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate).

-

The resulting N-substituted phthalimide is then cleaved using hydrazine hydrate to release the primary amine.

-

Preparation of the Dihydrochloride Salt

The final step involves the formation of the dihydrochloride salt to improve the compound's stability and water solubility.

-

The purified 2-(thiazol-5-yl)ethanamine free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

A solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) is added dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound as a solid.

Experimental Protocols for Pharmacological Characterization

To ascertain the specific histamine receptor activity of this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of the test compound for the different histamine receptor subtypes (H1, H2, H3, and H4).

-

Materials:

-

Membrane preparations from cells expressing the recombinant human histamine receptor subtypes (H1, H2, H3, or H4).

-

Radioligands: [3H]mepyramine (for H1), [3H]tiotidine (for H2), [3H]Nα-methylhistamine (for H3), and [3H]histamine (for H4).

-

Non-specific binding inhibitors (e.g., high concentrations of unlabeled ligands).

-

Test compound: this compound.

-

Assay buffer, scintillation cocktail, and a liquid scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

Parallel incubations are performed in the presence of a high concentration of a non-labeled specific ligand to determine non-specific binding.

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assay for Agonist/Antagonist Activity (cAMP Assay)

This assay determines whether the compound acts as an agonist or an antagonist at Gs-coupled (H2) or Gi-coupled (H3, H4) receptors by measuring changes in intracellular cAMP levels.

-

Materials:

-

Cells expressing the histamine receptor of interest (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

A known agonist for the receptor.

-

Test compound: this compound.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure for Agonist Activity (at H2 Receptor):

-

Incubate the cells with varying concentrations of the test compound.

-

Measure the intracellular cAMP levels using a suitable assay kit.

-

An increase in cAMP levels indicates agonist activity.

-

-

Procedure for Antagonist Activity (at H2 Receptor):

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of a known H2 agonist.

-

Measure the intracellular cAMP levels.

-

A dose-dependent inhibition of the agonist-induced cAMP increase indicates antagonist activity.

-

-

Procedure for Agonist/Antagonist Activity (at H3/H4 Receptors):

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

For agonist activity, incubate with varying concentrations of the test compound and measure the inhibition of forskolin-stimulated cAMP accumulation.

-

For antagonist activity, pre-incubate with the test compound and then stimulate with a known H3/H4 agonist in the presence of forskolin. A reversal of the agonist-induced inhibition of cAMP indicates antagonist activity.

-

Data Presentation

The following table structure should be used to summarize the quantitative data obtained from the pharmacological assays.

| Parameter | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |

| Binding Affinity (Ki, nM) | ||||

| Functional Activity | ||||

| EC50/IC50 (nM) | ||||

| Intrinsic Activity (α) |

Visualizations

Signaling Pathways

Synthetic Workflow

Conclusion

This compound is a fundamentally important molecule in histamine research. While it may primarily serve as a synthetic intermediate, its core structure is a testament to the principles of medicinal chemistry, demonstrating how subtle molecular modifications can lead to profound shifts in pharmacological activity. The ability of this single scaffold to serve as a template for both potent H2 agonists and H3 antagonists makes it a valuable tool for probing the structure and function of these important drug targets. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to further explore the potential of this and related compounds in the development of novel therapeutics.

References

- Ayaz, M., Sadiq, A., Junaid, M., Ullah, F., Subhan, F., & Ahmed, J. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(2), 337.

- Leurs, R., Smit, M. J., & Timmerman, H. (2000). Histamine H3 and H4 receptors as novel drug targets.

- Walczyński, K., Giełdoń, A., & Drabczyńska, A. (2005). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)

- Timmerman, H., van der Goot, H., & Menge, W. M. P. B. (1991). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 34(1), 407-412.

- Česnek, M., Břehová, P., Rejman, D., & Zborníková, E. (2020). Halogen-Dance-Based Synthesis of Phosphonomethoxyethyl (PME)

- ResearchGate. (n.d.). Synthesis of 2-(thiazol-5-yl)ethan-1-ol derivative 5.

Sources

- 1. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry's Evolutionary Tale

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast and intricate world of medicinal chemistry, few molecular scaffolds have demonstrated the enduring versatility and therapeutic significance of the thiazole ring. This five-membered heterocyclic compound, containing both sulfur and nitrogen atoms, has been a cornerstone in the development of groundbreaking pharmaceuticals for over a century.[1][2][3] Its unique electronic properties and the ability to serve as a versatile synthetic platform have allowed medicinal chemists to design and synthesize a remarkable array of drugs targeting a wide spectrum of diseases.[1][4] From the discovery of essential vitamins to the development of life-saving antibiotics and targeted cancer therapies, the history of thiazole is intrinsically woven into the fabric of modern medicine. This guide provides an in-depth exploration of the discovery and history of thiazole compounds, offering field-proven insights into the causality behind experimental choices and the evolution of their therapeutic applications.

Part 1: Foundational Discoveries - From Synthesis to Vital Nutrients

The Genesis: Hantzsch Thiazole Synthesis

The journey of the thiazole ring in chemistry began in 1887 with Arthur Hantzsch's report of a novel method for its synthesis.[5][6] The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, proved to be a robust and reliable method for constructing the thiazole core.[4][7] This synthetic accessibility was a critical first step, providing chemists with a practical means to explore the properties and potential applications of this new class of compounds.[2]

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole [4]

This protocol outlines a classic example of the Hantzsch synthesis, a foundational method for constructing the thiazole ring.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

-

Add 5 mL of methanol and a stir bar to the vial.[4]

-

Heat the mixture on a hot plate with stirring for 30 minutes.[7][8]

-

After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[8]

-

Collect the precipitated product by filtration using a Buchner funnel.[7]

-

Wash the filter cake with water and allow it to air dry.[7]

Causality of Experimental Choices:

-

α-Haloketone and Thioamide: These reactants provide the necessary carbon, nitrogen, and sulfur atoms to form the five-membered thiazole ring. The halogen on the ketone provides a good leaving group for the initial nucleophilic attack by the sulfur of the thioamide.

-

Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Heating: The application of heat provides the activation energy required for the condensation and cyclization steps to proceed at a reasonable rate.

-

Sodium Carbonate Workup: The addition of a weak base like sodium carbonate neutralizes the hydrohalic acid byproduct formed during the reaction, which allows the neutral thiazole product to precipitate out of the aqueous solution.[8]

Diagram: Hantzsch Thiazole Synthesis Workflow

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

A Vital Discovery: Thiamine (Vitamin B1)